N-[2-(difluoromethoxy)phenyl]pentanamide is a chemical compound that belongs to the class of amides, characterized by the presence of a difluoromethoxy group attached to a phenyl ring and a pentanamide chain. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may influence biological activity.
N-[2-(difluoromethoxy)phenyl]pentanamide is classified as an organic compound, specifically an amide. It features a difluoromethoxy substituent, which enhances its chemical reactivity and potential bioactivity. This classification places it within a broader category of compounds that exhibit diverse biological activities.
The synthesis of N-[2-(difluoromethoxy)phenyl]pentanamide can be achieved through several methods, typically involving the reaction of an appropriate phenol derivative with a pentanoyl chloride or similar acylating agent. One common approach includes:
The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-[2-(difluoromethoxy)phenyl]pentanamide consists of:
The molecular formula for N-[2-(difluoromethoxy)phenyl]pentanamide is CHFNO, with a molecular weight of approximately 248.25 g/mol. The structural representation can be visualized through molecular modeling software or chemical drawing tools.
N-[2-(difluoromethoxy)phenyl]pentanamide can participate in various chemical reactions, including:
Reactions involving this compound are typically studied under controlled laboratory conditions to assess their kinetics and mechanisms. The stability of the difluoromethoxy group under different conditions is also an area of interest.
The mechanism by which N-[2-(difluoromethoxy)phenyl]pentanamide exerts its biological effects is largely dependent on its interactions with specific biological targets, such as enzymes or receptors.
Research into similar compounds suggests that modifications in substituents like difluoromethoxy can significantly alter pharmacodynamics and pharmacokinetics.
N-[2-(difluoromethoxy)phenyl]pentanamide has potential applications in various fields:
The systematic IUPAC name N-[2-(difluoromethoxy)phenyl]pentanamide unambiguously defines the compound's structure: a pentanamide chain (5-carbon aliphatic amide) linked to the nitrogen of an aniline derivative bearing a difluoromethoxy (-OCHF₂) substituent at the ortho position (carbon 2 of the phenyl ring) [1] [5]. Its molecular formula, C₁₂H₁₅F₂NO₂, reveals a molecular weight of 243.25 g/mol and implies specific elemental contributions:
The ortho positioning of the difluoromethoxy group relative to the amide nitrogen imposes steric constraints influencing molecular conformation and intermolecular interactions, distinguishing it from meta or para isomers [5] [7].
Spectroscopic characterization provides critical structural validation:
Table 1: Predicted Spectroscopic Signatures of N-[2-(Difluoromethoxy)phenyl]pentanamide
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR (CDCl₃) | δ 9.85 (s, 1H, NH); 7.50-6.85 (m, 4H, Ar-H); 6.65 (t, JHF = 73 Hz, 1H, OCHF₂); 2.45 (t, 2H, -CH₂C=O); 1.65 (m, 2H, -CH₂-); 1.40 (m, 2H, -CH₂-); 0.95 (t, 3H, -CH₃) | Amide proton downfield; characteristic triplet for CHF₂ (²JHF coupling); aromatic protons; aliphatic chain protons [5]. |
¹⁹F NMR | δ -80 to -85 (d, 2F, -OCHF₂) | Typical chemical shift range for aryl-OCHF₂ groups [4] [9]. |
¹³C NMR | δ 172.5 (C=O); 148.5 (C-OCF₂H); 130.5-115.0 (Ar-C); 112.5 (t, JCF ≈ 240 Hz, OCHF₂); 36.8 (-CH₂C=O); 27.5; 22.3; 13.9 (alkyl chain) | Characteristic triplet for CHF₂ carbon; carbonyl carbon; aromatic carbons [5]. |
IR (cm⁻¹) | ~3300 (N-H str); 1650 (C=O str, amide I); 1540 (N-H bend, amide II); 1100-1200 (C-F str); 1040 (C-O-C str) | Confirms amide group and difluoromethoxy ether [5]. |
MS (EI+) | m/z 243 [M]⁺ (low intensity); 200 [M-C₃H₇]⁺; 156 [M-C₄H₇O]⁺; 126 [C₆H₄F₂O]⁺; 110 [C₇H₇NO]⁺ | Fragmentation involves loss of alkyl chain, cleavage at amide bond, and CHF₂O-phenyl ions [1] [5]. |
The distinctive ¹⁹F NMR signal and the coupled triplet in ¹H NMR for the -OCHF₂ proton are diagnostic for structural verification. The IR spectrum confirms the presence of both amide and ether functional groups [4] [5].
While no experimental crystal structure of N-[2-(difluoromethoxy)phenyl]pentanamide is reported in the search results, powder diffraction data for structurally related fluorinated compounds (e.g., KAlF₄, Na₅Ga₃F₁₄) demonstrate the capability of X-ray techniques to resolve fluorinated solid-state structures [3]. Key predicted conformational features based on analogous ortho-substituted anilides include:
Table 2: Predicted Structural Parameters from Potential Crystallography
Parameter | Expected Value/Range | Rationale |
---|---|---|
Dihedral Angle (Amide-Phenyl) | 30-50° | Steric hindrance from ortho-OCHF₂ group forces rotation out of planarity, reducing amide resonance with the ring [5] [8]. |
F···H or F···O Distances | Potentially < 3.0 Å | Possible weak intramolecular C-F⋯H-N or C-F⋯C=O interactions stabilizing specific conformers [9]. |
Crystal Packing Motifs | Hydrogen-bonded dimers/chains via N-H⋯O=C | Amide groups typically form R₂²(8) dimers; ortho-substituent may influence packing density [3]. |
Unit Cell Parameters | Monoclinic (P2₁/c or P2₁/n) | Common space groups for substituted benzanilides with ortho substituents [3]. |
The ortho-difluoromethoxy group significantly impacts conformation. Computational analysis (e.g., DFT) would predict restricted rotation around the C(aryl)-O bond and a preferred orientation where the fluorine atoms project away from the bulky amide group to minimize steric clashes. This ortho effect also influences the molecule's overall planarity, potentially affecting solid-state packing and solubility [5] [8].
This compound belongs to a significant class of bioactive organofluorine molecules. Key analogues and their differentiating features include:
Table 3: Comparative Structural Analogues in Organofluorine Chemistry
Compound | Structure | Key Differences | Relevance |
---|---|---|---|
BMS-911172 | 2-Amino-N-[3-(difluoromethoxy)-4-(5-oxazolyl)phenyl]-4-methylpentanamide | Meta-OCHF₂; oxazole heterocycle; chiral amino amide | Potent AAK1 kinase inhibitor (IC₅₀ = 12 nM) demonstrating bioactivity enhancement via difluoromethoxy group [5]. |
2-[4-(Difluoromethoxy)phenyl]pentanoate | C₁₂H₁₃F₂O₃⁻ | Para-OCHF₂; carboxylic acid/anion; lacks amide N-H | Illustrates positional isomerism (para vs ortho) and functional group impact on properties [7]. |
N-[4-(Difluoromethoxy)phenyl]pentanamide | C₁₂H₁₅F₂NO₂ | Para-OCHF₂ regioisomer | Highlights ortho effect: ortho isomer has reduced planarity, potentially altered solubility, and different hydrogen-bonding capability compared to linear para analogue [5]. |
Pyrrole-based Fluorinated Pharmaceuticals | Diverse (e.g., WO2006012642A2) | Nitrogen heterocycle core (pyrrole) vs aniline derivative | Emphasizes prevalence of fluorinated groups (OCHF₂, CF₃) in diverse drug scaffolds targeting nuclear receptors, hypertension, etc. [8]. |
The difluoromethoxy group (-OCHF₂) is a critical pharmacophore and property modulator in these analogues. Its key attributes include:
Synthetically, introducing the ortho-difluoromethoxy group poses challenges. Strategies often involve electrophilic fluorination of ortho-hydroxy precursors or transition-metal-catalyzed coupling reactions, differing from the more straightforward synthesis of para-analogues [4] [5] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3